molecular formula C17H16N4O3S B2825694 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione CAS No. 1795364-47-4

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione

Cat. No.: B2825694
CAS No.: 1795364-47-4
M. Wt: 356.4
InChI Key: AYQGSQNTZZTUGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione is a novel chemical compound designed for research purposes, featuring a thiazolidine-2,4-dione (TZD) core scaffold linked to a quinoxaline moiety via a piperidine carboxamide bridge. This molecular architecture is of significant interest in medicinal chemistry, particularly for investigating new therapeutic agents for metabolic disorders and oncology. The TZD scaffold is a well-established pharmacophore known for its ability to act as a modulator of the Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ) . PPAR-γ activation is a primary mechanism for improving insulin sensitivity and normalizing glucose levels, making it a key target for Type 2 Diabetes research . Recent studies on novel TZD derivatives have demonstrated significant hypoglycemic effects in preclinical models, with some compounds exhibiting superior blood glucose-lowering potential compared to the reference drug pioglitazone, while also showing reduced adverse effects on the liver . Beyond its antidiabetic potential, the TZD core has demonstrated broad bioactivity, making this compound a candidate for research in multiple disease areas . The incorporation of the quinoxaline heterocycle, a structure prevalent in compounds with documented anticancer and antimicrobial properties, may synergize with the TZD moiety to enhance cytotoxic or antiproliferative activity against cancer cell lines . Furthermore, TZD derivatives have been reported to exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can be valuable in studies investigating oxidative stress-related pathologies . The structure of this compound allows for specific interactions with biological targets, which can be further elucidated through techniques like molecular docking and dynamics simulations, as commonly performed with similar TZD derivatives . This product is intended for non-human research applications only and is not for diagnostic, therapeutic, or veterinary use.

Properties

IUPAC Name

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c22-15-10-25-17(24)21(15)11-5-7-20(8-6-11)16(23)14-9-18-12-3-1-2-4-13(12)19-14/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYQGSQNTZZTUGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione typically involves a multi-step process. One common method includes the condensation of quinoxaline-2-carboxylic acid with piperidine-4-amine to form the intermediate 1-(quinoxaline-2-carbonyl)piperidine. This intermediate is then reacted with thiazolidine-2,4-dione under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave irradiation and green chemistry approaches can be employed to improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. In cancer treatment, it inhibits the activity of tyrosine kinase EGFR, leading to the suppression of cancer cell proliferation. The compound’s structure allows it to bind effectively to the active site of the enzyme, blocking its function and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues of Thiazolidine-2,4-dione Derivatives

A. Antidiabetic Agents

  • Rosiglitazone Analogues: Avupati et al. synthesized (Z)-5-(4-((E)-3-substituted-3-oxoprop-1-enyl)benzylidene)-1,3-thiazolidine-2,4-diones (e.g., compounds ad21 and ad22), which demonstrated superior in vivo antidiabetic activity compared to rosiglitazone in streptozotocin-induced diabetic rats. These compounds rely on a benzylidene-TZD pharmacophore with a lipophilic tail for PPARγ activation .

B. Antioxidant Agents

  • 3-Coumarinyl-5-aryliden-TZDs: Compounds like 5a–r (3-(7-hydroxy-2-oxo-2H-chromen-4-ylmethyl)-5-arylidene-TZDs) showed potent DPPH radical scavenging activity (IC₅₀: 10–25 μM) due to electron-donating substituents on the arylidene group . The quinoxaline-TZD lacks an arylidene group but incorporates a quinoxaline system, which may confer antioxidant effects via nitrogen-centered radical stabilization.

C. Antimicrobial/Anti-tubercular Agents

  • 3,5-Disubstituted TZDs: Compounds 94, 95, and 96 (3-(2-amino-5-nitrophenyl)-5-(4-methoxybenzylidene)-TZDs) exhibited anti-tubercular activity (MIC: 1.5–3.0 μg/mL) against Mycobacterium tuberculosis . The quinoxaline-TZD’s fused nitrogen-rich aromatic system may enhance DNA intercalation or enzyme inhibition (e.g., dihydrofolate reductase) compared to benzylidene substituents.
Pharmacophore and Binding Features

The TZD scaffold often adheres to a 4-point pharmacophore for antidiabetic activity:

Acidic head : TZD ring (pKa ~6.5) for PPARγ interaction.

Lipophilic tail: Piperidine enhances solubility, while quinoxaline adds planar rigidity.

Flexible linker : Piperidine’s chair-boat transitions enable conformational adaptability .

In contrast, benzylidene-TZDs (e.g., ad21) rely on a rigid arylidene group for PPARγ activation, whereas quinoxaline-TZD may target multiple pathways (e.g., PPARγ + kinase inhibition) due to its hybrid structure.

Q & A

Basic: What are the optimal synthetic routes for preparing 3-[1-(quinoxaline-2-carbonyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione?

Methodological Answer:
The synthesis of structurally analogous compounds (e.g., thiazolidine-dione or quinoxaline derivatives) often involves multi-step reactions. For example:

  • Step 1: Coupling of quinoxaline-2-carboxylic acid with piperidine derivatives via nucleophilic acyl substitution. A base like potassium carbonate in polar aprotic solvents (e.g., DMF) is typically used to activate the carbonyl group .
  • Step 2: Introduction of the thiazolidine-2,4-dione moiety via cyclization or condensation reactions. For instance, reacting a piperidin-4-yl intermediate with thiourea derivatives under acidic conditions .
  • Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane gradients) and recrystallization are standard for isolating the final product .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
A combination of analytical methods is required:

  • NMR Spectroscopy:
    • 1H/13C NMR confirms the piperidine and thiazolidine-dione ring systems. Key signals include:
  • Piperidine protons: δ 1.5–3.0 ppm (multiplet).
  • Thiazolidine-dione carbonyls: δ 170–175 ppm in 13C NMR .
  • Mass Spectrometry (MS): High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]+) and fragments consistent with quinoxaline and piperidine cleavage .
  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-N stretch) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Quantum Chemical Calculations: Use density functional theory (DFT) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization .
  • Molecular Docking: Screen derivatives against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on key interactions:
    • Quinoxaline’s aromatic π-π stacking with hydrophobic pockets.
    • Thiazolidine-dione’s hydrogen bonding with catalytic residues .
  • MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .

Advanced: What strategies resolve contradictions in reported solubility and stability data for this compound?

Methodological Answer:

  • Controlled Solubility Studies:
    • Test in buffered solutions (pH 1.2–7.4) using HPLC to quantify solubility.
    • Compare organic solvents (e.g., DMSO, ethanol) to identify optimal storage conditions .
  • Stability Analysis:
    • Accelerated Degradation Studies: Expose the compound to heat (40–60°C), light, and humidity. Monitor decomposition via LC-MS .
    • Kinetic Modeling: Use Arrhenius equations to predict shelf-life under varying conditions .

Advanced: How to design assays for evaluating its interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

  • Target Selection: Prioritize targets based on structural analogs (e.g., rhodanine derivatives inhibit tyrosine kinases ).
  • In Vitro Assays:
    • Enzyme Inhibition: Measure IC50 values using fluorogenic substrates (e.g., for proteases or kinases) .
    • Cellular Uptake: Use fluorescently tagged derivatives and confocal microscopy to assess permeability .
  • Mechanistic Studies:
    • SPR (Surface Plasmon Resonance): Quantify binding affinity (KD) and kinetics (kon/koff) .
    • X-ray Crystallography: Resolve co-crystal structures to identify critical binding motifs .

Advanced: What experimental approaches validate predicted metabolic pathways?

Methodological Answer:

  • In Vitro Metabolism:
    • Microsomal Incubations: Use human liver microsomes (HLM) with NADPH cofactor. Identify Phase I metabolites via LC-MS/MS .
    • CYP Inhibition Assays: Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
  • In Silico Tools:
    • ADMET Predictors: Software like Schrödinger’s QikProp estimates metabolic liability (e.g., susceptibility to glucuronidation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.